2,4-Dibromo-6-chlorophenol

Descripción

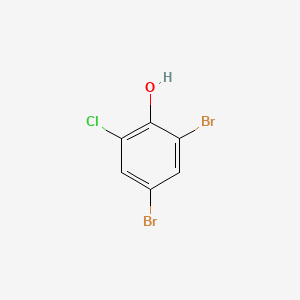

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dibromo-6-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSIWVCWTVYFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196456 | |

| Record name | Phenol, 2,4-dibromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4526-56-1 | |

| Record name | Phenol, 2,4-dibromo-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dibromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2,4-dibromo-6-chloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Studies of 2,4 Dibromo 6 Chlorophenol

Direct Halogenation Protocols for 2,4-Dibromo-6-chlorophenol Synthesis

Direct halogenation of phenol (B47542) and its derivatives represents a classical yet evolving approach for the synthesis of halogenated phenols. The key to successfully synthesizing this compound via this route lies in the meticulous control of reaction conditions and the strategic use of catalysts to govern the regiochemical outcome.

Controlled Bromination and Chlorination Strategies from Phenol Derivatives

The synthesis of this compound can be achieved through the sequential or simultaneous bromination and chlorination of a suitable phenol derivative, most commonly 2-chlorophenol (B165306). researchgate.netresearchgate.net The hydroxyl group of the phenol is a strongly activating, ortho-para directing group. In 2-chlorophenol, the chlorine atom is a deactivating but ortho-para directing group. This electronic guidance favors electrophilic substitution at the positions ortho and para to the hydroxyl group.

The reaction of 2-chlorophenol with a brominating agent, such as elemental bromine, leads to substitution at the vacant para position (position 4) and one of the vacant ortho positions (position 6). google.com Subsequent or concurrent chlorination can be challenging to control, as the introduction of bromine atoms further modifies the reactivity of the aromatic ring. Over-halogenation to form tri- or tetra-halogenated phenols is a common side reaction. nih.gov

To achieve the desired 2,4-dibromo-6-chloro substitution pattern, careful stoichiometry of the halogenating agents is crucial. The reaction is often carried out in an inert solvent, and the temperature is carefully controlled to modulate the reaction rate and selectivity. google.com

Role of Catalysts in Direct Halogenation and Regioselectivity

Catalysts play a pivotal role in directing the halogenation of phenols to achieve high regioselectivity. Lewis acids, such as aluminum chloride (AlCl₃) or iron halides, are commonly employed to enhance the electrophilicity of the halogenating agent and influence the position of substitution. google.commdpi.com For instance, the use of a mixed catalyst system consisting of a halide of zinc, iron, aluminum, or cobalt, and a diphenyl sulfide (B99878) derivative has been shown to afford 2-halo-4-bromophenols in excellent yield and purity, minimizing the formation of undesired 2,6-isomers. google.com

Furthermore, sulfur-containing catalysts have demonstrated remarkable efficacy in promoting para-selective chlorination of phenols. mdpi.com Poly(alkylene sulfide)s, in the presence of a Lewis acid activator like AlCl₃, have been shown to significantly enhance the yield of 4-chlorophenol (B41353) from phenol and 2,4-dichlorophenol (B122985) from 2-chlorophenol. researchgate.net This suggests that a judicious choice of catalyst can steer the halogenation towards the desired 2,4-disubstitution pattern prior to the introduction of the second bromine atom. The catalyst can influence the reaction pathway by forming a complex with the phenol, thereby sterically hindering certain positions and electronically favoring others. nsf.gov

Novel Synthetic Routes for this compound

In addition to traditional direct halogenation, several novel and efficient synthetic methodologies have been developed for the preparation of this compound. These advanced techniques often provide higher yields, greater selectivity, and milder reaction conditions.

One-Pot Bromination Using Advanced Reagent Systems (e.g., N-chlorobenzenesulfonamide/Potassium Bromide)

A highly efficient, one-pot synthesis of this compound has been reported using a system of N-chlorobenzenesulfonamide (CFBSA) and potassium bromide (KBr) in acetonitrile (B52724) at room temperature. This method has been shown to produce the target compound in a high yield of up to 93%. The reaction proceeds by mixing CFBSA and KBr in acetonitrile, followed by the addition of the phenol substrate. The reaction is typically complete within a few hours, and the product can be purified by silica (B1680970) gel column chromatography.

Synthesis via Arylboronic Acid Derivatives and Oxidation-Halogenation Sequences

A scalable and environmentally friendly synthesis of this compound can be achieved starting from 2-chlorophenylboronic acid. This method involves a one-pot ipso-hydroxylation/bromination sequence. The 2-chlorophenylboronic acid is dissolved in ethanol, and then treated with hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) at room temperature. The reaction is rapid, often completing within a minute. The resulting this compound is obtained in a moderate to good yield of approximately 55% after purification by silica gel chromatography. This approach is advantageous due to its mild conditions and the use of readily available reagents.

N-Bromosuccinimide (NBS)-Mediated Bromination Techniques

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic bromination. nih.gov The synthesis of this compound has been accomplished using NBS in the presence of a thiourea (B124793) catalyst in acetonitrile. This method involves stirring the reactants at room temperature for a few hours and results in a 75% yield of the desired product after extraction and purification. The thiourea acts as a catalyst to facilitate the transfer of bromine, allowing for controlled substitution. biosynth.com

More advanced NBS-mediated techniques involve the use of photocatalysis. For instance, visible-light photoredox catalysis using an organic dye like erythrosine B can activate NBS, enhancing its electrophilicity. nih.govacs.org This method can lead to rapid and clean bromination of aromatic compounds under mild conditions. While a specific application to this compound synthesis from 2-chlorophenol is not detailed, the principle of photocatalytic activation of NBS presents a promising avenue for the development of highly efficient and selective syntheses of this and other polysubstituted phenols. nih.gov

Synthetic Methodologies for this compound

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Reference(s) |

| One-Pot Bromination | Phenol derivative | N-chlorobenzenesulfonamide (CFBSA), Potassium Bromide (KBr) | Acetonitrile, Room Temperature | up to 93 | |

| Oxidation-Halogenation | 2-Chlorophenylboronic acid | Hydrogen Peroxide (H₂O₂), Hydrobromic Acid (HBr) | Ethanol, Room Temperature | ~55 | |

| NBS-Mediated Bromination | Phenol derivative | N-Bromosuccinimide (NBS), Thiourea | Acetonitrile, Room Temperature | 75 |

Reaction Mechanisms in this compound Formation

The synthesis of this compound involves complex halogenation reactions on a phenol scaffold. The precise mechanism governing the formation of this polysubstituted arene is highly dependent on the chosen reagents and reaction conditions. The primary routes can be broadly categorized into electrophilic aromatic substitution and radical-mediated pathways, each offering distinct advantages in terms of selectivity and efficiency.

Electrophilic aromatic substitution (EAS) is a fundamental mechanism for the halogenation of phenols. masterorganicchemistry.com The reaction is dictated by the electronic properties of the substituents on the aromatic ring. The phenolic hydroxyl (-OH) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the halogen atoms (chlorine and bromine) are deactivating due to their inductive electron-withdrawing effect, yet they also act as ortho-, para-directors because of resonance.

The formation of this compound via EAS typically proceeds in a stepwise manner, often starting from a less halogenated precursor like 2-chlorophenol. The general mechanism involves two key steps:

Attack by the Electrophile : A pi bond from the activated phenol ring attacks the electrophilic halogen species (e.g., Br⁺ or a polarized Br-Br molecule). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation : A base removes a proton from the sp³-hybridized carbon atom bearing the new substituent, restoring the aromaticity of the ring. masterorganicchemistry.com

Various reagent systems can be employed for electrophilic halogenation. Traditional methods may use molecular bromine (Br₂) with a Lewis acid catalyst. More modern approaches utilize sources like N-bromosuccinimide (NBS), which, when activated by a proton acid such as para-toluenesulfonic acid (p-TsOH), provides a more reactive electrophilic bromine source. mdpi.com This acid catalysis proceeds by protonating the N-halosuccinimide, enhancing its electrophilicity. mdpi.com

Another innovative electrophilic pathway involves the one-pot ipso-hydroxylation and bromination of an arylboronic acid precursor. For instance, using 2-chlorophenylboronic acid with hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) can yield this compound. In this reaction, the boronic acid is first oxidized to the corresponding phenol, which is then immediately subjected to electrophilic bromination in the same pot.

Radical-mediated pathways provide an alternative to electrophilic substitution for halogenating phenols. These reactions often involve the generation of highly reactive halogen radicals that can abstract a hydrogen atom from the phenol ring or add to it.

Copper-Catalyzed Halogenation: A prominent radical mechanism involves copper catalysis. In these systems, a Cu(II) catalyst facilitates the one-electron oxidation of the phenol to generate a phenoxy radical. beilstein-journals.org This radical species can then react with a halogen atom source (e.g., from LiBr) to form the halogenated phenol. The copper(I) species formed during this step is re-oxidized to Cu(II) by an oxidant like molecular oxygen, thus completing the catalytic cycle. beilstein-journals.org

Persulfate-Initiated Halogenation: Another method relies on the decomposition of persulfate salts, such as sodium peroxydisulfate (B1198043) (Na₂S₂O₈), under heat or UV light. This generates sulfate (B86663) radicals (SO₄⁻•), which are potent oxidants. The sulfate radical oxidizes a bromide ion (Br⁻) to a bromine radical (Br•). This bromine radical then participates in the halogenation of the phenol ring.

Photochemical Halogenation: Visible light can also mediate the halogenation of phenols, often with the aid of a photocatalyst. rsc.org For example, a photoexcited photocatalyst can oxidize a chloride ion to a chlorine atom radical. This radical then reacts with the phenol substrate. rsc.org Studies have also shown that other halogenated phenols, like 2,4,6-tribromophenol (B41969), can undergo photochlorination in the presence of chloride ions and simulated sunlight to yield this compound. researchgate.net These radical reactions can sometimes lead to different product distributions compared to their electrophilic counterparts and are a key area of modern synthetic development. nih.goveuropa.eu

Achieving high selectivity and yield in the synthesis of a specific polysubstituted phenol like this compound is a significant challenge due to the potential for forming numerous isomers and over-halogenated byproducts (e.g., 2,4,6-trihalophenols). Optimization hinges on the careful control of reagents, catalysts, and reaction conditions.

The choice of solvent and catalyst is critical for directing the reaction. For example, conducting the mono-ortho-bromination of para-substituted phenols with N-bromosuccinimide (NBS) in methanol (B129727) with a catalytic amount of p-TsOH has been shown to be highly selective and rapid. mdpi.com Similarly, using N-bromosaccharin with a solid acid catalyst like Amberlyst-15 can achieve high regioselectivity and yields under mild conditions. researchgate.net

Controlling stoichiometry is equally important. By carefully managing the amount of the halogenating agent, it is possible to favor the desired di-brominated product over mono-brominated or tri-brominated species. Temperature also plays a crucial role; many selective halogenations are performed at specific temperatures to maximize the yield of the target compound while minimizing side reactions. semanticscholar.org

The table below summarizes various synthetic approaches, highlighting the conditions used to optimize the yield of halogenated phenols.

| Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |

| CFBSA/KBr Bromination | N-chlorobenzenesulfonamide (CFBSA), KBr | Acetonitrile, Room Temperature | ~93 | A mild and highly selective method for brominating phenols. |

| Arylboronic Acid Oxidation/Bromination | 2-chlorophenylboronic acid, H₂O₂, HBr | Ethanol, Room Temperature | ~55 | A one-pot synthesis that is scalable. |

| Persulfate/Bromide Radical Bromination | Sodium peroxydisulfate, NaBr/KBr | UV or Heat, 30-80°C | 95-96 | A "green chemistry" approach utilizing a radical mechanism. |

| NBS/p-TsOH Bromination | N-bromosuccinimide (NBS), p-TsOH | Methanol, Room Temperature | >86 | Provides excellent selectivity for mono ortho-bromination on gram scale. mdpi.com |

| Oxidative Bromination | KBr, ZnAl–BrO₃⁻-LDHs | Acetic Acid/Water, 35°C | ~83 | An efficient system for selective mono-bromination. semanticscholar.org |

Biological Activity and Molecular Mechanisms of Action of 2,4 Dibromo 6 Chlorophenol

Antimicrobial Efficacy of 2,4-Dibromo-6-chlorophenol

Research has demonstrated that this compound possesses significant antimicrobial properties, inhibiting the growth of a range of bacteria and fungi. The presence and specific positioning of bromine and chlorine atoms on the phenol (B47542) ring are crucial to its chemical reactivity and biological activity.

Antibacterial Activity Against Specific Pathogens

Studies have confirmed the effectiveness of this compound against several common and clinically relevant bacterial pathogens.

Escherichia coli and Staphylococcus aureus : This compound has been shown to effectively inhibit the growth of both Escherichia coli and Staphylococcus aureus.

Burkholderia cepacia : this compound has demonstrated antibacterial activity against Burkholderia cepacia, a pathogen often associated with cystic fibrosis. researchgate.netscispace.com

Methicillin-Resistant Staphylococcus aureus (MRSA) : Notably, the compound exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings. researchgate.net

Antifungal Activity

In addition to its antibacterial properties, this compound has also been noted to exhibit antifungal activity, making it a candidate for broader antimicrobial applications. cymitquimica.comcore.ac.uk

Dose-Response Relationships and Minimum Inhibitory Concentrations (MICs) in Microbial Studies

The antimicrobial efficacy of this compound is dose-dependent. Studies have determined the Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound required to inhibit the visible growth of a microorganism.

For instance, against Escherichia coli and Staphylococcus aureus, the MIC has been reported to be in the range of 0.5 to 2 µg/mL.

| Microorganism | Reported MIC Range (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 0.5 - 2 | |

| Staphylococcus aureus | 0.5 - 2 |

Cellular and Subcellular Mechanisms of Biological Interaction

The antimicrobial effects of this compound are attributed to its ability to interact with and disrupt essential cellular structures and functions in microorganisms.

Disruption of Microbial Cell Membranes and Permeability Alterations

A primary mechanism of action for this compound is the disruption of microbial cell membranes. The halogen atoms in its structure are believed to play a key role in altering membrane integrity, leading to increased permeability. This disruption can cause leakage of essential intracellular components and ultimately lead to cell death.

Interference with Metabolic Processes and Enzymatic Activities

This compound can also interfere with crucial metabolic pathways and inhibit the activity of key enzymes within microbial cells.

Cytochrome P450 Enzymes : Toxicological assessments have indicated that this compound can interact with cytochrome P450 enzymes. While this interaction is noted in the context of potential health risks in animal studies, it suggests a broader capacity to interfere with enzymatic activities, which could also be a component of its antimicrobial mechanism.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

Exposure to this compound has been associated with the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. While direct mechanistic studies specifically on this compound are limited, the broader class of halogenated phenols is known to trigger oxidative stress through various mechanisms. researchgate.net

Halogenated phenols can interfere with cellular metabolic processes, potentially leading to the generation of ROS. For instance, animal studies have suggested that this compound may interact with cytochrome P450 enzymes, a process that can lead to the production of ROS and subsequent oxidative stress. Research on analogous compounds, such as other halophenolic disinfection byproducts, has demonstrated a significant increase in the levels of ROS or 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage, in human cells. nih.gov

Studies on chlorophenols have shown they can cause the formation of ROS, leading to the oxidation of lipids and proteins and a decrease in the levels of antioxidants like glutathione. researchgate.net Similarly, brominated phenols such as 2,4,6-tribromophenol (B41969) have been shown to induce ROS formation in human peripheral blood mononuclear cells. mdpi.com The mechanism often involves disruption of the mitochondrial electron transport chain, leading to electron leakage and the formation of superoxide (B77818) radicals. This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage to vital cellular components, including DNA, lipids, and proteins. mdpi.comnih.gov The induction of oxidative stress is considered a key contributor to the cytotoxic effects of many halogenated phenols. nih.gov

Structure-Activity Relationships (SAR) in Biological Contexts

Influence of Halogen Substituents on Bioactivity and Reactivity

The biological activity and chemical reactivity of this compound are profoundly influenced by the nature and position of its halogen substituents. The presence of two bromine atoms and one chlorine atom on the phenol ring confers unique properties compared to other halogenated phenols.

The type of halogen, its position on the aromatic ring, and the degree of halogenation are critical determinants of bioactivity. nih.govpolimi.it General trends observed in studies of halogenated phenols indicate that bioactivity, such as toxicity or receptor affinity, often increases with the atomic mass and radius of the halogen. nih.govpolimi.it Consequently, iodinated phenols tend to be more potent than brominated phenols, which in turn are generally more active than chlorinated phenols. nih.gov This trend is linked to factors like hydrophobicity and the ability to form halogen bonds, a type of non-covalent interaction where the halogen atom acts as an electrophilic center. polimi.itacs.org

The electronegativity of the halogen substituent also plays a crucial role in the compound's reactivity. mdpi.comresearchgate.net In studies on the catalytic oxidation of 2,4,6-trihalogenated phenols, the rate of dehalogenation followed the order F > Cl > Br > I, which corresponds to the order of electronegativity. mdpi.comresearchgate.net A more electronegative halogen substituent increases the nucleophilicity of the carbon atom to which it is attached, facilitating oxidative reactions. mdpi.comresearchgate.net Therefore, the specific combination of bromine and chlorine in this compound dictates its unique electronic properties and reactivity profile.

Furthermore, increasing the number of halogen substituents on the phenol ring generally leads to higher cytotoxicity. nih.gov The positions of the halogens are also vital; the ortho, meta, and para positions relative to the hydroxyl group are not equivalent and affect how the molecule interacts with biological targets. acs.org The specific 2,4-dibromo-6-chloro substitution pattern results in a distinct distribution of electron density and steric hindrance, which defines its interaction with enzymes and receptors.

Comparative Studies with Analogous Halogenated Phenols

Comparative studies of this compound with its isomers and other halogenated phenols highlight the subtle yet significant impact of halogen arrangement and identity on biological and chemical properties. Isomers such as 2,6-dibromo-4-chlorophenol (B1294658) and the hypothetical 4,6-dibromo-2-chlorophenol, while having the same molecular formula, exhibit different properties due to the altered positions of the halogen atoms.

Studies comparing the oxidation of various 2,4,6-trihalogenated phenols (TrXPs) have provided valuable insights into structure-reactivity relationships. These studies demonstrate that the degradation and dehalogenation rates are highly dependent on the type of halogen substituent. mdpi.comresearchgate.net

| Halogen Substituent (X) | Compound | Order of Dehalogenation Rate | Governing Factor | Reference |

|---|---|---|---|---|

| F | 2,4,6-Trifluorophenol | 1 (Highest) | Electronegativity | mdpi.com, researchgate.net |

| Cl | 2,4,6-Trichlorophenol (B30397) | 2 | ||

| Br | 2,4,6-Tribromophenol | 3 | ||

| I | 2,4,6-Triiodophenol | 4 (Lowest) |

In terms of cytotoxicity, a comparative analysis of various halophenolic disinfection byproducts revealed clear structure-activity trends. The toxicity generally increases with the number of halogen substituents and with the atomic weight of the halogen. nih.gov

| Compound | Number of Halogens | Type of Halogen(s) | Relative Cytotoxicity Trend | Reference |

|---|---|---|---|---|

| 2-Chlorophenol (B165306) | 1 | Cl | Iodophenols > Bromophenols > Chlorophenols More substitution sites = More cytotoxic | nih.gov |

| 2,4-Dichlorophenol (B122985) | 2 | Cl | ||

| 2-Bromophenol | 1 | Br | ||

| 2,4,6-Triiodophenol | 3 | I |

These comparative analyses underscore that while this compound belongs to the broader class of halogenated phenols, its specific substitution pattern gives it a unique profile of reactivity and bioactivity that distinguishes it from its analogues.

Insufficient Scientific Data Available for a Detailed Toxicological Assessment of this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific research data on the toxicological properties of the chemical compound this compound. The existing body of research does not provide the detailed mechanistic data necessary to construct a thorough toxicological profile as requested.

While extensive research is available for structurally related compounds, such as other brominated phenols (e.g., 2,4-Dibromophenol (B41371), 2,4,6-Tribromophenol) and various chlorophenols, these findings cannot be directly extrapolated to this compound. Toxicological properties are highly specific to the precise chemical structure of a compound.

Specifically, the literature search did not yield targeted studies on this compound that would be required to accurately detail the following critical areas:

In Vitro Toxicological Investigations:

No specific data was found regarding its cytotoxic effects on mammalian cell lines like HepG2.

Information on the induction of apoptosis or necrosis pathways is absent.

There are no studies detailing its effect on mitochondrial potential, the activation of the caspase cascade (Caspase-3, -8, -9), or the disruption of intracellular calcium ion homeostasis.

Research on its potential to cause DNA damage or chromatin alterations, such as Poly (ADP-ribose) Polymerase-1 (PARP-1) cleavage and DNA fragmentation, is not available.

In Vivo Toxicological Studies:

No animal studies detailing the systemic toxicological effects of this compound were identified.

Due to the absence of this specific scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline for this compound. Constructing such an article would require speculation and the inappropriate use of data from related but distinct chemical compounds, which would not meet the standards of scientific accuracy. Further empirical research is needed to elucidate the toxicological profile of this specific compound.

Toxicological Assessment and Mechanistic Toxicology of 2,4 Dibromo 6 Chlorophenol

In Vivo Toxicological Studies

Organ-Specific Toxicity Assessments (e.g., Liver Function)

The liver and kidneys are primary targets for the toxicity of halogenated phenols. For instance, studies on the structurally related compound 2,4,6-tribromophenol (B41969) (2,4,6-TBP) have identified the liver and kidneys as critical organs for its toxic effects in rats. europa.eu In a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test, administration of 2,4,6-TBP to rats resulted in increased absolute and relative liver weight in both sexes at a dose of 1,000 mg/kg/day. oecd.org In male rats at the same dose, there were notable increases in blood total protein, albumin, A/G ratio, and alkaline phosphatase (ALP), indicative of altered liver function. oecd.org At 300 mg/kg/day, an increase in blood creatinine (B1669602) was observed in male rats, suggesting potential renal effects. oecd.org Furthermore, a benchmark dose analysis for 2,4,6-TBP identified kidney papillary necrosis in male rats as a critical effect. europa.eu Given the structural similarities, it is plausible that 2,4-Dibromo-6-chlorophenol could exert comparable toxic effects on the liver and kidneys.

Table 1: Organ-Specific Toxicological Findings for 2,4,6-Tribromophenol in Rats

| Organ | Finding | Dose | Sex |

|---|---|---|---|

| Liver | Increased absolute and relative weight | 1,000 mg/kg/day | Male & Female |

| Increased total protein, albumin, A/G, ALP | 1,000 mg/kg/day | Male | |

| Kidney | Increased blood creatinine | 300 mg/kg/day | Male |

Oxidative Stress Markers in Animal Models

Halogenated phenols have been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. Research on various brominated flame retardants (BFRs), including bromophenols, has demonstrated their capacity to increase ROS production. semanticscholar.org

In a study evaluating the toxicity of several BFRs using a zebrafish embryo model, exposure to compounds like tetrabromobisphenol A (TBBPA), hexabromocyclododecane (HBCD), and hexabromobenzene (B166198) (HBB) led to a significant elevation in glutathione-S-transferase (GST) activity. mdpi.com GST is a key enzyme in the cellular antioxidant defense system, and its increased activity is a common biomarker for exposure to oxidative stressors. mdpi.com Specifically, exposure to 2,4-dibromophenol (B41371) (2,4-DBP) and 2,4,6-tribromophenol (2,4,6-TBP) has been shown to cause an increase in ROS production in human erythrocytes. semanticscholar.org These findings suggest that this compound may also trigger oxidative stress responses in biological systems.

Developmental and Reproductive Toxicity Screening

The potential for developmental and reproductive toxicity is a significant concern for halogenated phenols. A two-generation reproductive toxicity study on 2,4-dichlorophenol (B122985) (2,4-DCP) in rats revealed weak reproductive toxicity, with effects observed at higher doses. nih.gov These effects included reduced numbers of implantation sites and live births in the parental females. nih.gov

For 2,4,6-tribromophenol, a combined repeated dose and reproductive/developmental toxicity screening test in rats established a no-observed-adverse-effect level (NOAEL) for reproduction/developmental toxicity at 300 mg/kg/day. oecd.org At the higher dose of 1,000 mg/kg/day, there was a significant decrease in neonatal viability and body weights. oecd.org These studies on closely related compounds suggest that this compound could also pose a risk to developmental and reproductive health, warranting further investigation.

Table 2: Summary of Reproductive/Developmental Toxicity for Related Halogenated Phenols

| Compound | Species | Key Findings | NOAEL |

|---|---|---|---|

| 2,4-Dichlorophenol | Rat | Reduced implantation sites and live births | Not specified |

Ecotoxicological Implications for Aquatic Ecosystems

Toxicity to Fish and Invertebrate Species

Halogenated phenols are recognized as environmental contaminants with significant toxicity to aquatic organisms. The toxicity generally increases with the degree of halogenation. epa.gov Studies on various brominated and chlorinated phenols have provided data on their acute toxicity to fish and invertebrates.

For example, the 96-hour lethal concentration (LC50) for 2,4,6-tribromophenol in the fish Cyprinus carpio was determined to be 1.1 mg/L. oecd.org For the invertebrate Daphnia magna, the 48-hour median effective concentration (EC50) for immobilization was 0.26 mg/L for 2,4,6-TBP and 2.17 mg/L for 2,4-dibromophenol. oecd.orgnih.gov Research on 2,4,6-trihalo-phenols indicated LC50 values ranging from 1 to 10 mg/L for the rare minnow (Gobiocypris rarus). nih.gov These findings underscore the potential for this compound to be harmful to aquatic life.

Table 3: Acute Aquatic Toxicity of Structurally Related Halogenated Phenols

| Compound | Species | Endpoint | Value (mg/L) |

|---|---|---|---|

| 2,4,6-Tribromophenol | Cyprinus carpio (fish) | 96-h LC50 | 1.1 |

| 2,4,6-Tribromophenol | Daphnia magna (invertebrate) | 48-h EC50 | 0.26 |

| 2,4-Dibromophenol | Daphnia magna (invertebrate) | 48-h EC50 | 2.17 |

Bioaccumulation and Biomagnification Potential in Aquatic Food Webs

The potential for a chemical to bioaccumulate in organisms and biomagnify through the food web is a critical aspect of its environmental risk profile. The octanol-water partition coefficient (log Kow) is a key indicator of a substance's lipophilicity and its potential to bioaccumulate. For 2,4,6-tribromophenol, a log Kow of 3.89 has been reported, suggesting a moderate potential for bioaccumulation. oecd.org

While specific data for this compound is not available, the general trend for halogenated phenols indicates that increasing halogenation can lead to a higher potential for bioaccumulation. However, biomagnification, the process where the concentration of a substance increases at successively higher levels in a food chain, is a more complex phenomenon and is not solely dependent on lipophilicity. Studies on brominated flame retardants have shown that biomagnification potential can vary significantly between different compounds and food web structures. nih.govresearchgate.net

Interactions with Biomolecular Systems: A Focus on Human Serum Albumin (HSA)

Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of numerous endogenous and exogenous substances. The binding of xenobiotics to HSA can significantly influence their bioavailability, distribution, and toxicity.

Studies on bromophenols have demonstrated their ability to interact with HSA. For instance, both 4-bromophenol (B116583) and 2,4-dibromophenol can bind to HSA, with 2,4-dibromophenol showing a higher binding affinity. acs.org The primary forces driving these interactions are hydrogen bonding and van der Waals forces. acs.org Research on a range of brominated flame retardants, including 2,4-dibromophenol and 2,4,6-tribromophenol, has shown that these compounds can cause conformational changes in the secondary structure of HSA. semanticscholar.org Specifically, 2,4-DBP and 2,4,6-TBP were found to cause spatial alterations to the albumin protein. semanticscholar.org The interaction of halogenated phenols with HSA is influenced by the number and position of the halogen substituents, which affect the molecule's properties and how it fits into the binding pockets of the protein. nih.gov These findings suggest that this compound likely binds to HSA, which would have implications for its toxicokinetics in the human body.

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2,4,6-Tribromophenol | 2,4,6-TBP |

| 2,4-Dichlorophenol | 2,4-DCP |

| 2,4-Dibromophenol | 2,4-DBP |

| 4-Bromophenol | - |

| Tetrabromobisphenol A | TBBPA |

| Hexabromocyclododecane | HBCD |

| Hexabromobenzene | HBB |

Binding Mechanisms and Affinity to HSA

No specific data is available on the binding mechanisms or the binding affinity (e.g., binding constant Ka) between this compound and Human Serum Albumin.

Conformational Changes in HSA Induced by this compound

There is no available research that has used spectroscopic or other methods to determine if or how this compound induces conformational changes in the secondary or tertiary structure of Human Serum Albumin.

Inhibition Constant Derivation and Toxic Potential Assessment

No studies were found that calculate the inhibition constant (Ki) for the binding of this compound to HSA, nor is there a specific assessment of its toxic potential derived from its interaction with this transport protein.

Environmental Occurrence, Fate, and Transformation Pathways of 2,4 Dibromo 6 Chlorophenol

Occurrence and Distribution in Environmental Compartments

2,4-Dibromo-6-chlorophenol, a member of the halogenated phenol (B47542) family, has been identified in various aquatic environments. Its presence is often linked with other brominated and chlorinated phenols. For instance, a study in Korea detected bromophenols (BPs), including 2,4-dibromophenol (B41371) (2,4-DBP), in seawater, particularly near a nuclear power plant, with concentrations of 2,4-DBP ranging from 0.531 to 32.7 ng/L. nih.gov In contrast, riverine water in the same study contained a mix of both chlorophenols (CPs) and BPs. nih.gov The total concentration of these compounds was notably higher near an industrial complex (118 ng/L) compared to other riverine sites (0.510-7.64 ng/L). nih.gov This distribution suggests that while industrial activities are a primary source of chlorophenols in rivers, marine environments see a higher prevalence of bromophenols, which may be due to both natural formation and anthropogenic sources like power plant chlorination processes. nih.gov

The formation of various disinfection byproducts (DBPs), including halogenated phenols, is a known consequence of water treatment processes that use chlorine. epa.govwa.gov When source water contains bromide ions, the reaction with chlorine can lead to the formation of brominated phenols. researchgate.net Research has confirmed the presence of diverse brominated DBPs in drinking water, highlighting the complexity of chemical transformations occurring during disinfection. ca.govresearchgate.net

Table 1: Detection of Halogenated Phenols in Aquatic Environments

| Environment | Compound Type | Detected Compounds | Concentration Range | Notes |

| Marine (Seawater) | Bromophenols (BPs) | 2,4-dibromophenol, 2,4,6-tribromophenol (B41969) | 0.531-32.7 ng/L (for 2,4-DBP) | Higher concentrations found near a nuclear power plant. nih.gov |

| Riverine Water | Chlorophenols (CPs) & Bromophenols (BPs) | 4-chlorophenol (B41353), 2,6-dichlorophenol, 2,4,6-trichlorophenol (B30397), 2,4,6-tribromophenol | 0.510-118 ng/L (total CPs and BPs) | Highest concentrations near an industrial complex. nih.gov |

This table summarizes data from a study conducted in Korea, illustrating the differential distribution of halogenated phenols in marine versus riverine environments.

Halogenated phenols, including this compound, are known to associate with sediments in aquatic environments. The distribution and concentration of these compounds in sediments can differ significantly from the overlying water column. In marine environments, bromophenols have been found in higher concentrations in sediments (99.0-553 ng/g dry weight) compared to chlorophenols (0.145-16.1 ng/g dry weight). nih.gov Conversely, riverine sediments showed much lower levels of bromophenols (1.01-8.55 ng/g dry weight), which were 10 to 500 times lower than in marine sediments. nih.gov

The sorption and desorption behavior of halogenated phenols are critical to their fate in the environment. Studies on 2,4-dichlorophenol (B122985), a related compound, have shown that it sorbs to marine sediments, with the process influenced by the organic carbon content of the sediment. nih.govresearchgate.net The kinetic experiments indicated that equilibrium for this process is typically established in under 20 hours. nih.govresearchgate.net This partitioning behavior suggests that sediments can act as a significant sink and long-term reservoir for these compounds in aquatic systems. The association with particulate matter and sediment is a key factor governing the bioavailability and persistence of these contaminants. oecd.org

Table 2: Concentration of Halogenated Phenols in Sediments

| Environment | Compound Type | Concentration Range (dry weight) | Key Finding |

| Marine Sediments | Bromophenols (BPs) | 99.0-553 ng/g | Significantly higher concentrations than chlorophenols in the same environment. nih.gov |

| Marine Sediments | Chlorophenols (CPs) | 0.145-16.1 ng/g | Lower concentrations compared to bromophenols. nih.gov |

| Riverine Sediments | Bromophenols (BPs) | 1.01-8.55 ng/g | 10-500 times lower than in marine sediments. nih.gov |

This table presents comparative data on the concentration of bromophenols and chlorophenols in marine and riverine sediments, highlighting the role of sediments as a reservoir for these compounds, particularly BPs in marine settings.

Formation Mechanisms in Aquatic Environments

A significant pathway for the formation of this compound and other mixed halogenated phenols is through water disinfection processes. epa.gov When source water containing naturally occurring organic matter and bromide ions is treated with chlorine, a series of complex chemical reactions occur. wa.gov The chlorine can oxidize bromide to form hypobromous acid, which is a powerful brominating agent. nih.gov

The transformation of 2,4-dibromophenol (2,4-DBP) during chlorination has been studied extensively. Active chlorine reacts effectively with 2,4-DBP across a wide pH range (5.0-11.0). nih.gov The primary reaction mechanism is electrophilic substitution, where chlorine atoms are added to the phenol ring. nih.govnih.gov This can lead to the formation of chlorinated and bromochlorinated phenols. The presence of bromide ions can accelerate this process. nih.gov For example, the chlorination of seawater, which is naturally rich in bromide, is a known source of brominated organic byproducts, including 2,4,6-tribromophenol (TBP), a compound structurally related to this compound. researchgate.netnih.gov Industrial effluents from facilities that use chlorination, such as power plants, can be significant hotspots for these compounds in marine environments. nih.govresearchgate.net

Once formed in aquatic environments, this compound is subject to further transformation and degradation, with photochemical processes playing a key role. The degradation of related compounds, such as 2,4,6-trichlorophenol (TCP), has been shown to proceed via oxidation. researchgate.net Under the influence of sunlight, particularly UV radiation, halogenated phenols can undergo degradation. This process can involve the breaking of carbon-halogen bonds and the cleavage of the aromatic ring. The efficiency of photodegradation can be influenced by various environmental factors, including the presence of other substances in the water that can act as photosensitizers. While specific pathways for this compound are less detailed in the provided context, the degradation of other chlorophenols, such as 2,4-dichlorophenol, has been shown to be enhanced by photocatalysts under UV irradiation. researchgate.net

In addition to anthropogenic sources, this compound and other halogenated phenols are known to be produced naturally by a variety of marine organisms. nih.gov This biosynthesis is a widespread phenomenon in marine ecosystems. ekb.egnih.gov Numerous marine species, including algae, sponges, tunicates, and worms, have been found to synthesize these compounds. nih.govnih.govrsc.org For example, 2,4-dibromophenol has been identified as a marine metabolite. nih.gov

The biosynthesis of these compounds often involves enzymes called haloperoxidases, which catalyze the halogenation of organic substrates in the presence of hydrogen peroxide and halide ions (bromide or chloride). The prevalence of bromophenols in the marine environment is linked to the high concentration of bromide in seawater. nih.gov Some microorganisms, including bacteria and fungi, are also capable of producing halogenated phenols. ekb.egnih.gov For instance, certain anaerobic bacteria can transform chlorinated hydroquinone (B1673460) metabolites into chlorophenols. nih.gov This natural production contributes to the background levels of these compounds observed in marine waters and sediments, distinguishing them from purely anthropogenic pollutants. nih.gov

Abiotic and Biotic Transformation Processes of this compound

The environmental persistence and fate of this compound are dictated by a variety of transformation processes. These include abiotic mechanisms, such as advanced oxidation and photodegradation, and biotic pathways, primarily driven by microbial metabolism. The compound's interaction with environmental matrices like soil and sediment through sorption also plays a critical role in its transport and availability for degradation.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of recalcitrant organic pollutants like halogenated phenols. These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex molecules. researchgate.net AOPs such as UV/H₂O₂, Fenton, and photo-Fenton reactions have been successfully applied to degrade similar compounds like 2,4-dichlorophenol (DCP) and 2,4,6-trichlorophenol (TCP). researchgate.netnih.gov

The fundamental mechanism of AOPs involves the non-selective attack of hydroxyl radicals on the aromatic ring of the phenol. This can lead to the substitution of hydrogen atoms, addition to the aromatic ring, or electron transfer, initiating a series of reactions that result in the cleavage of the ring. The ultimate end-products of complete mineralization are carbon dioxide, water, and inorganic halides (bromide and chloride ions). researchgate.net

Comparative studies on 2,4,6-trichlorophenol have shown that the degradation efficiency follows the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > UV photolysis alone. researchgate.net The photo-Fenton process, which combines UV light with the Fenton reaction (Fe²⁺ and H₂O₂), is particularly efficient, achieving complete removal of the parent compound in a short time under acidic conditions. researchgate.netnih.gov The degradation rate is influenced by several factors including pH, the concentration of the oxidant (e.g., H₂O₂), and the catalyst (e.g., Fe²⁺). nih.govresearchgate.net For instance, the degradation of 2,4,6-TCP in ZVI/peroxide systems was found to be optimal at an acidic initial pH of 3.2. researchgate.net

Table 1: Comparison of AOPs for Halogenated Phenol Degradation

| AOP Method | Key Reactants | Primary Oxidant | Relative Efficiency | Influencing Factors |

|---|---|---|---|---|

| UV/H₂O₂ | UV light, Hydrogen Peroxide | Hydroxyl Radical (•OH) | Moderate to High researchgate.net | pH, H₂O₂ concentration, UV intensity |

| Fenton | Ferrous Iron (Fe²⁺), Hydrogen Peroxide | Hydroxyl Radical (•OH) | Moderate researchgate.netnih.gov | pH (optimal ~3), Fe²⁺:H₂O₂ ratio |

| Photo-Fenton | UV light, Fe²⁺, Hydrogen Peroxide | Hydroxyl Radical (•OH) | Very High researchgate.netnih.gov | pH, Fe²⁺:H₂O₂ ratio, UV intensity |

| UV/TiO₂ | UV light, Titanium Dioxide | Hydroxyl Radical (•OH) | High researchgate.net | pH, TiO₂ loading, UV intensity |

Photodegradation Mechanisms and Product Identification

Photodegradation, or photolysis, is an abiotic process where a chemical compound is broken down by photons, particularly from ultraviolet (UV) radiation. For halogenated phenols, direct UV photolysis can be less efficient compared to AOPs. nih.gov However, it is a significant environmental transformation pathway. The process typically begins with the cleavage of the carbon-halogen bond, which is often the weakest bond in the molecule.

The degradation of 2,4,6-trichlorophenol, a structurally similar compound, provides insight into the potential pathways for this compound. The process can lead to the formation of various intermediates through dechlorination and oxidation. One proposed mechanism involves the initial formation of a phenoxyl radical, followed by reactions that lead to hydroxylated and quinone-type products. researchgate.net For example, the degradation of 2,4,6-TCP can produce intermediates such as 2,6-dichloro-1,4-benzoquinone, which can be further reduced and dechlorinated to form 1,2,4-trihydroxybenzene. researchgate.net This intermediate can then undergo ring cleavage to form simpler carboxylic acids, which are eventually mineralized to CO₂ and H₂O. researchgate.net

The identification of these degradation products is crucial for understanding the complete transformation pathway and assessing any potential transient toxicity. Techniques like gas chromatography-mass spectrometry (GC-MS) are used to identify these intermediate compounds. tandfonline.com

Biodegradation Pathways and Microbial Metabolism (e.g., Reductive Dehalogenation)

Biodegradation is a key process in the environmental fate of halogenated phenols. Under anaerobic conditions, a crucial pathway is reductive dehalogenation, where microorganisms use the halogenated compound as a terminal electron acceptor in their respiratory process. nih.gov This process involves the replacement of a halogen atom (bromine or chlorine) with a hydrogen atom. nih.gov

Organohalide-respiring bacteria, such as certain species of Desulfitobacterium, are known to carry out this process. nih.govresearchgate.net These bacteria possess key enzymes called reductive dehalogenases (RDs), which catalyze the removal of halogens. nih.gov The process is often sequential, with halogens being removed one by one. For this compound, this would likely involve the stepwise removal of bromine and chlorine atoms, leading to the formation of bromochlorophenols, dichlorophenols, monochlorophenols, monobromophenols, and ultimately, phenol. frontiersin.org This final phenol product can then be degraded further under either anaerobic or aerobic conditions.

Under aerobic conditions, the biodegradation of halogenated phenols often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. frontiersin.org For example, in the aerobic degradation of 2,4,6-TCP, the initial step can be the conversion to 2,6-Dichlorohydroquinone by a hydroxylase enzyme. frontiersin.org This is then followed by ring cleavage catalyzed by a dioxygenase enzyme. frontiersin.org The ability of microbial communities to degrade these compounds can be enhanced through acclimation. nih.gov The presence of other substrates (co-metabolism) can also influence the degradation rate. nih.govresearchgate.net

Table 2: Potential Reductive Dehalogenation Steps for this compound

| Step | Parent Compound | Reaction | Product |

|---|---|---|---|

| 1 | This compound | Reductive debromination | 4-Bromo-2-chlorophenol or 2-Bromo-6-chlorophenol |

| 2 | 4-Bromo-2-chlorophenol | Reductive debromination | 2-Chlorophenol (B165306) |

| 3 | 2-Chlorophenol | Reductive dechlorination | Phenol |

Note: This table represents a plausible, simplified pathway. The actual order of halogen removal can vary.

Sorption and Mobility in Environmental Media (e.g., Soil, Sediment)

Sorption to soil and sediment particles is a critical process that controls the mobility and bioavailability of this compound in the environment. The extent of sorption is influenced by the properties of both the chemical and the environmental medium. Key factors include the organic matter content of the soil or sediment, pH, and mineral composition. nih.gov

For chlorophenols, sorption intensity generally increases with higher organic matter content in the soil or sediment. nih.gov This is because these compounds can partition into the organic fraction. The relationship between the concentration of a compound in the solid phase and the aqueous phase at equilibrium is described by sorption isotherms, such as the Freundlich isotherm. The Freundlich coefficient, K(f), indicates the sorption capacity. nih.gov

The pH of the medium is another crucial factor. As a phenol, this compound is a weak acid. As the pH increases above its acid dissociation constant (pKa), the compound will increasingly exist in its ionized (phenolate) form. This anionic form is generally more water-soluble and less likely to sorb to organic matter and negatively charged clay minerals, leading to increased mobility in the environment. nih.govmdpi.com Conversely, at lower pH, the neutral form dominates, which tends to sorb more strongly. Studies on various chlorophenols have shown that sorption decreases with increasing sorbent pH. nih.gov Therefore, under alkaline conditions, this compound would be expected to have higher mobility and be more prone to leaching into groundwater. mdpi.com

Table 3: Factors Influencing the Sorption of Halogenated Phenols

| Parameter | Effect on Sorption | Reason |

|---|---|---|

| Organic Matter Content | Increased sorption nih.gov | Partitioning of the non-polar portion of the molecule into organic matter. |

| Soil/Sediment pH | Decreased sorption with increasing pH nih.gov | Ionization of the phenolic group to its more soluble anionic form at higher pH. |

| Clay Mineralogy | Variable | Can provide sorption sites, but the effect is often secondary to organic matter. |

| Compound Hydrophobicity | Increased sorption with increased halogenation | More halogenated phenols are generally more hydrophobic and sorb more strongly. |

Advanced Analytical Methodologies for Detection and Characterization of 2,4 Dibromo 6 Chlorophenol

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 2,4-Dibromo-6-chlorophenol from complex mixtures, enabling its accurate quantification. Gas and liquid chromatography, coupled with powerful detectors, are the most prevalent approaches.

Gas chromatography combined with mass spectrometry (GC-MS) is a highly effective and widely used technique for the analysis of semi-volatile halogenated phenols like this compound. The methodology relies on the compound's volatilization for separation in the gas phase, followed by ionization and mass-based detection.

Research Findings: Due to the polar nature of the hydroxyl group, derivatization is often required to improve chromatographic peak shape and thermal stability. A common approach is acetylation, which converts the phenol (B47542) into a less polar and more volatile ester. GC-MS-MS, a tandem mass spectrometry approach, offers enhanced selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion, which is crucial for minimizing matrix interference in complex samples like drinking water. nih.gov High-resolution gas chromatography is essential for separating isomers of polychlorinated phenols, ensuring that each species is identified correctly. nih.gov The use of triple quadrupole GC-MS systems allows for the development of methods with very low detection limits, often in the nanogram-per-liter (ng/L) range, making it suitable for trace environmental analysis. thermofisher.com

Table 1: Illustrative GC-MS Parameters for Halogenated Phenol Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Technique | GC-MS/MS | Provides high sensitivity and selectivity for trace analysis. nih.govnih.gov |

| Injector | Temperature Programmable Vaporization | Allows for the injection of larger volumes, improving detection limits. jcsp.org.pk |

| Column | e.g., TraceGOLD TG-5MS | A low-polarity column suitable for separating a wide range of semi-volatile compounds. thermofisher.com |

| Carrier Gas | Helium | Inert gas used to carry the sample through the column. |

| Derivatization | Acetylation (with acetic anhydride) | Improves volatility and chromatographic peak shape. nih.govjcsp.org.pk |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Enhances selectivity by monitoring specific parent-to-product ion transitions. nih.gov |

| Detection Limits | 0.2 - 2.4 ng/L | Demonstrates the high sensitivity of the method for trace contaminants in water. jcsp.org.pk |

High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, particularly for polar or thermally sensitive compounds, as it does not require volatilization. Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating brominated and chlorinated phenols.

Research Findings: For routine analysis, HPLC coupled with an ultraviolet-visible (UV/Vis) detector is a simple and cost-effective option. nih.gov Bromophenols like 2,4-dibromophenol (B41371) show significant absorbance at specific wavelengths, for example, around 286 nm, allowing for their detection and quantification. researchgate.net However, the sensitivity of UV/Vis detection can be limited compared to mass spectrometry. researchgate.net

For more demanding applications requiring higher sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is preferred. Hybrid quadrupole time-of-flight (Q-TOF) mass spectrometry provides high-resolution and accurate mass data, which is invaluable for the unambiguous identification of analytes in complex environmental samples. researchgate.net The use of tandem mass spectrometry (LC-MS/MS) with techniques like electrospray ionization (ESI) allows for the analysis of highly polar compounds and can achieve detection limits in the low ng/L range. ulisboa.ptjasco-global.com

Table 2: Typical HPLC Conditions for (Bromo/Chloro)phenol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC | Standard method for separating moderately polar compounds. |

| Column | e.g., Lichrospher 100 RP-18 | A C18 column provides good retention and separation for phenols. researchgate.net |

| Mobile Phase | Water:Acetonitrile (B52724) Gradient | A gradient elution is used to effectively separate multiple compounds in a single run. researchgate.net |

| Detector 1 | UV/Vis (e.g., 286 nm) | Cost-effective detection suitable for higher concentrations. researchgate.net |

| Detector 2 | TOF-MS or Triple Quadrupole MS/MS | Provides high sensitivity, selectivity, and structural confirmation. researchgate.netjasco-global.com |

| LOD (UV) | 89.0 ng/mL (for 2,4-DBP) | Illustrates the detection capability of HPLC-UV. researchgate.net |

| LOD (MS) | <10 ng/L (for various chlorophenols) | Shows the superior sensitivity of mass spectrometry detection. researchgate.net |

Sample Preparation and Enrichment Strategies for Environmental Matrices

Due to the typically low concentrations of this compound in environmental samples, a preparation and enrichment step is crucial before instrumental analysis. This step serves to concentrate the analyte and remove interfering substances from the sample matrix.

Solid-Phase Extraction (SPE) is the most widely used technique for the extraction and pre-concentration of halogenated phenols from aqueous samples. researchgate.net It involves passing the liquid sample through a cartridge packed with a solid sorbent material that retains the analyte. The analyte is later eluted with a small volume of an organic solvent.

Research Findings: The efficiency of SPE is dependent on several factors that must be optimized. The pH of the water sample is critical; it should be acidified to a pH at least two units below the pKa of the phenol to ensure it is in its neutral, non-ionized form, which enhances its retention on non-polar sorbents. researchgate.netresearchgate.net Polystyrene-divinylbenzene-based sorbents are highly effective for extracting a range of chlorophenols, achieving high recovery rates. researchgate.net The volume of the elution solvent must also be optimized to ensure complete recovery of the analyte from the cartridge without excessive dilution. researchgate.net Automated SPE systems can process multiple samples simultaneously, improving throughput and reproducibility while reducing solvent consumption and operator intervention. thermofisher.com

Table 3: Optimization of SPE Parameters for Chlorophenol Recovery from Water

| Parameter | Optimized Condition | Rationale | Recovery Rate (%) | Reference |

|---|---|---|---|---|

| Sorbent | Polystyrene-divinylbenzene | High affinity for aromatic and chlorinated compounds. | 70 - 106 | researchgate.net |

| Sample pH | 2 | Ensures phenols are in their neutral form for better retention. | >95 | researchgate.net |

| Sample Volume | 500 mL | Allows for a higher enrichment factor. | >70 | researchgate.net |

| Elution Solvent | Methanol (B129727) (MeOH) | Effectively desorbs the retained analytes from the sorbent. | >98 | researchgate.net |

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and sensitive sample preparation technique ideal for volatile and semi-volatile compounds. researchgate.net It involves exposing a coated fiber to the headspace (the gas phase above the sample) in a sealed vial. Analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis.

Research Findings: The efficiency of HS-SPME is governed by several experimental parameters. The type of fiber coating is crucial, with materials like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) being effective for a broad range of volatile compounds, including phenols. frontiersin.org Extraction temperature and time are key variables; higher temperatures increase the vapor pressure of the analytes, facilitating their transfer to the headspace, but must be balanced to avoid degradation. nih.govmdpi.com The addition of salt (salting out) to the aqueous sample can increase the ionic strength, which reduces the solubility of organic analytes and promotes their partitioning into the headspace, thereby enhancing extraction efficiency. nih.gov

Table 4: Key Parameters for HS-SPME Method Optimization

| Parameter | Influence on Extraction | Typical Optimization Strategy | Reference |

|---|---|---|---|

| Fiber Coating | Determines selectivity and capacity for analytes. | Screen different fiber types (e.g., DVB/CAR/PDMS) for the highest response. | frontiersin.org |

| Extraction Temp. | Affects analyte vapor pressure and partitioning equilibrium. | Test a range of temperatures (e.g., 45-80°C) to find the optimal balance. | nih.govmdpi.com |

| Extraction Time | Determines how much analyte is adsorbed; must be sufficient to reach equilibrium. | Analyze analyte response at different time points (e.g., 30-60 min). | nih.govmdpi.com |

| Salt Content | Increases ionic strength, promoting the "salting-out" effect. | Evaluate the effect of adding salts like NaCl to the sample matrix. | nih.gov |

| Agitation | Facilitates mass transfer and accelerates equilibrium. | Compare static vs. agitated extraction to ensure efficient partitioning. | mdpi.com |

Spectroscopic Characterization Techniques

While chromatography provides separation and quantification, spectroscopic techniques are essential for the definitive structural elucidation and confirmation of this compound.

Research Findings: A combination of spectroscopic methods is typically employed for full characterization.

Mass Spectrometry (MS): As a detector for GC or HPLC, MS provides the molecular weight of the compound from the molecular ion peak. The isotopic pattern is particularly informative for halogenated compounds; the presence of chlorine (³⁵Cl/³⁷Cl) and bromine (⁷⁹Br/⁸¹Br) atoms creates a characteristic pattern that helps confirm the number of each halogen present in the molecule. High-resolution MS (e.g., TOF) provides the exact mass, allowing for the determination of the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for determining the precise structure. ¹H NMR provides information about the number and chemical environment of the hydrogen atoms on the aromatic ring. ¹³C NMR reveals the number and types of carbon atoms. The specific chemical shifts and coupling patterns are used to confirm the 2,4-dibromo-6-chloro substitution pattern on the phenol ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be observed for the O-H stretching of the hydroxyl group and C-C stretching within the aromatic ring. The presence of C-Br and C-Cl bonds would also be indicated by absorptions in the fingerprint region of the spectrum.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to predict spectra and confirm assignments of vibrational modes (IR) and chemical shifts (NMR), providing a higher degree of confidence in the structural assignment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that elucidates the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signals correspond to the protons on the aromatic ring and the hydroxyl group. The substitution pattern—with halogens at positions 2, 4, and 6—leaves two aromatic protons at positions 3 and 5.

Aromatic Protons: The proton at position 5 (H-5) is expected to appear as a doublet, split by the adjacent proton at position 3 (H-3). Similarly, the proton at H-3 will appear as a doublet, split by H-5. Due to the electron-withdrawing effects of the adjacent halogen atoms, these signals would appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm.

Hydroxyl Proton: The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, it might appear between δ 5.0 and 6.0 ppm.

The expected coupling constant (J-value) between H-3 and H-5 would be characteristic of a meta-coupling, which is typically small (around 2-3 Hz).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected for the six carbons of the benzene (B151609) ring.

C-1 (Carbon bearing -OH): This carbon is expected to be the most deshielded among the ring carbons due to the electronegative oxygen atom, with a chemical shift likely in the range of δ 148-155 ppm.

C-2, C-4, C-6 (Carbons bearing halogens): The carbons directly bonded to the bromine and chlorine atoms will have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect. Signals for C-Br bonds typically appear around δ 110-120 ppm, while the C-Cl signal would be expected around δ 125-130 ppm.

C-3 and C-5 (Carbons bearing hydrogens): These carbons will resonate in the aromatic region, with expected shifts between δ 120 and 135 ppm.

The precise chemical shifts can be predicted using computational models and by comparison with structurally similar compounds such as 2,4,6-trichlorophenol (B30397) and 2,4,6-tribromophenol (B41969). rsc.orgchemicalbook.com

Table 1: Predicted NMR Data for this compound

| Technique | Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H NMR | H-3 | 7.0 - 8.0 | Doublet (d) | ~2-3 |

| H-5 | 7.0 - 8.0 | Doublet (d) | ~2-3 | |

| -OH | 5.0 - 6.0 | Singlet (s), broad | N/A | |

| ¹³C NMR | C-1 | 148 - 155 | Singlet | N/A |

| C-2 | 110 - 120 | Singlet | N/A | |

| C-3 | 120 - 135 | Singlet | N/A | |

| C-4 | 110 - 120 | Singlet | N/A | |

| C-5 | 120 - 135 | Singlet | N/A |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display several key absorption bands:

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Aromatic Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

C=C Aromatic Stretch: Several sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the phenol is expected in the 1200-1260 cm⁻¹ range.

C-Br and C-Cl Stretches: The vibrations for carbon-halogen bonds appear in the fingerprint region. The C-Cl stretch typically occurs between 700-850 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, generally between 500-650 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman spectra, the aromatic C=C stretching vibrations often produce strong and sharp signals. The symmetric vibrations of the substituted benzene ring are particularly Raman active, providing a characteristic fingerprint for the molecule. The C-Br and C-Cl stretching vibrations would also be observable in the low-frequency region of the Raman spectrum.

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp | Strong |

| C-O Stretch | 1200 - 1260 | Strong | Medium |

| C-Cl Stretch | 700 - 850 | Strong | Strong |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an essential tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₆H₃Br₂ClO), HR-MS provides unambiguous confirmation of its identity.

The calculated monoisotopic mass of this compound is 283.82392 Da. HR-MS instruments can measure this mass with high accuracy (typically within 5 ppm), which allows for the confident determination of the elemental formula C₆H₃⁷⁹Br¹⁸¹Br³⁵Cl¹⁶O.

A key feature in the mass spectrum of this compound is the highly characteristic isotopic pattern of its molecular ion peak [M]⁺. This pattern arises from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%) and chlorine (³⁵Cl ≈ 75.77%, ³⁷Cl ≈ 24.23%). The presence of two bromine atoms and one chlorine atom results in a complex cluster of peaks for the molecular ion:

[M]⁺: The peak corresponding to the lightest isotopes (C₆H₃⁷⁹Br₂³⁵ClO).

[M+2]⁺: A peak of higher intensity due to the presence of one ⁸¹Br or one ³⁷Cl.

[M+4]⁺: A peak of significant intensity from two ⁸¹Br atoms or one ⁷⁹Br, one ⁸¹Br, and one ³⁷Cl.

[M+6]⁺: A smaller peak corresponding to the heaviest isotopes (C₆H₃⁸¹Br₂³⁷ClO).

The precise mass measurement and the unique isotopic distribution pattern provided by HR-MS offer definitive evidence for the presence and elemental composition of this compound.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-trichlorophenol |

| 2,4,6-tribromophenol |

Theoretical and Computational Chemistry Studies of 2,4 Dibromo 6 Chlorophenol

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

No published studies were found that specifically apply Density Functional Theory to elucidate the reaction mechanisms of 2,4-Dibromo-6-chlorophenol. Research on other chlorophenols has utilized DFT to explore degradation and activation pathways, but these findings cannot be directly extrapolated to this compound.

Molecular Orbital Analysis (e.g., Highest Occupied Molecular Orbital - HOMO, Lowest Unoccupied Molecular Orbital - LUMO)

There is no available research detailing the molecular orbital analysis of this compound. Calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap are fundamental for predicting a molecule's chemical reactivity and electronic properties. While studies on derivatives and other halogenated phenols have reported these parameters, specific values for this compound have not been published.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are frequently used to predict spectroscopic data (such as IR, Raman, and NMR spectra) and to perform conformational analysis to identify the most stable molecular geometries. Despite the existence of such studies for structurally related compounds like 2-bromo-4-chlorophenol (B154644) and other substituted phenols, no specific research was found that performs these predictive analyses for this compound.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design and for understanding the interactions of small molecules with biological targets like proteins.

Ligand-Protein Binding Mechanisms and Site Identification (e.g., with Human Serum Albumin)

No molecular docking studies investigating the binding of this compound with Human Serum Albumin (HSA) or any other protein have been published. Research on the closely related compound, 2,4-dibromophenol (B41371), has shown that it binds to HSA, but the specific binding energies, interacting amino acid residues, and preferred binding sites for this compound remain uninvestigated.

Prediction of Inhibition Potencies and Biological Function Modulation

There is a lack of computational studies aimed at predicting the inhibition potencies of this compound against specific biological targets, such as enzymes. While the inhibitory effects of various other chlorophenols and bromophenols on enzymes like cytochrome P450 and carbonic anhydrase have been explored, this compound has not been included in these computational screening or in-depth analysis efforts. Therefore, its potential for biological function modulation remains computationally uncharacterized.

Computational Toxicology and Risk Assessment Models

Computational toxicology, also known as in silico toxicology, utilizes computer-based models and data to predict the potential adverse effects of chemicals on human health and the environment. jscimedcentral.com For compounds like this compound, which may lack extensive experimental toxicological data, these computational approaches provide a crucial first step in risk assessment. By analyzing the chemical's structure and physicochemical properties, these models can estimate its likely interactions with biological systems and predict a range of potential toxicities. frontiersin.orgscribd.com This approach allows for the prioritization of chemicals for further testing and helps in understanding the mechanisms of toxicity for classes of related compounds, such as halogenated phenols.

In Silico Prediction of Toxic Effects

In silico methods for predicting toxicity encompass a variety of computational techniques, including machine learning algorithms and the identification of structural alerts. frontiersin.org These methods build predictive models based on existing toxicological data from structurally similar compounds. For this compound, these models can predict a wide array of toxicological endpoints without the need for extensive laboratory testing. jscimedcentral.com

The process typically involves representing the molecule using numerical descriptors and using these to train models that can classify the compound's potential for specific toxic effects. frontiersin.org Computer automated structure evaluation (CASE) techniques, for example, can derive models from large, diverse datasets to predict endpoints such as carcinogenicity, mutagenicity, and teratogenicity. jscimedcentral.com Web servers and software platforms are available that incorporate various models for toxicity prediction, covering effects like reproductive toxicity, hepatotoxicity, and cardiotoxicity. jscimedcentral.com While specific in silico studies on this compound are not extensively detailed in the literature, the established methodologies are readily applicable to assess its potential hazards.

Table 1: Common Toxicological Endpoints Predicted by In Silico Models